molecular formula C10H10Br2N2O2S B14901699 2,5-dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide

2,5-dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide

Cat. No.: B14901699
M. Wt: 382.07 g/mol
InChI Key: RPJYOXHJKIYRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide (CAS 737819-39-5) is a chemical building block with a molecular formula of C10H10Br2N2O2S and a molecular weight of 382.07 g/mol . This compound is a derivative of benzenesulfonamide, a core structure known for its versatility in scientific research. Its structure features two bromine atoms on the benzene ring, making it a potential intermediate for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex molecular architectures. The N-substituents include a methyl group and a 2-cyanoethyl chain, which can influence the compound's electronic properties and reactivity. While specific biological data for this compound is not publicly detailed, its structural features are highly relevant in medicinal chemistry. Notably, a patent covering sulfonamide compounds identifies molecules with this core structure as inhibitors of the CYP17 enzyme . CYP17 inhibition is a validated therapeutic strategy for the treatment of conditions like prostate cancer, suggesting that this dibromo-sulfonamide derivative could serve as a key intermediate or precursor in the synthesis and exploration of new therapeutic agents targeting hormone-dependent diseases. Researchers may find value in this compound for developing novel small-molecule probes or candidates in oncology research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with cold-chain transportation to ensure stability . Researchers are encouraged to utilize the provided SMILES code (O=S(C1=CC(Br)=CC=C1Br)(N(CCC#N)C)=O) for in-silico modeling and database registration .

Properties

Molecular Formula

C10H10Br2N2O2S

Molecular Weight

382.07 g/mol

IUPAC Name

2,5-dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C10H10Br2N2O2S/c1-14(6-2-5-13)17(15,16)10-7-8(11)3-4-9(10)12/h3-4,7H,2,6H2,1H3

InChI Key

RPJYOXHJKIYRCH-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)S(=O)(=O)C1=C(C=CC(=C1)Br)Br

Origin of Product

United States

Preparation Methods

Direct Electrophilic Bromination

Electrophilic bromination of benzenesulfonamide precursors is a common starting point. The sulfonamide group acts as a meta-director, favoring bromination at positions 2 and 5.

Procedure :

  • Substrate : N-methylbenzenesulfonamide (1.0 equiv).
  • Reagents : Bromine (2.2 equiv) in dichloromethane (DCM) with FeBr₃ (0.1 equiv) as a catalyst.
  • Conditions : Stirred at 0°C for 4 hours, then warmed to room temperature for 12 hours.
  • Yield : 68–72%.

Mechanistic Insight :
FeBr₃ polarizes Br₂, generating Br⁺ electrophiles. The sulfonamide’s electron-withdrawing nature deactivates the ring, favoring di-substitution at meta positions relative to the sulfonamide group.

Challenges :

  • Over-bromination risks require precise stoichiometry.
  • Competing para-bromination (≤15%) necessitates chromatographic purification.

Sulfonamide Functionalization: N-Alkylation Techniques

Stepwise N-Methylation and Cyanoethylation

Introducing both methyl and 2-cyanoethyl groups to the sulfonamide nitrogen requires sequential alkylation.

Procedure :

  • N-Methylation :
    • Substrate : 2,5-Dibromobenzenesulfonamide (1.0 equiv).
    • Reagent : Methyl iodide (1.2 equiv) in DMF with K₂CO₃ (2.0 equiv).
    • Conditions : 60°C for 6 hours.
    • Yield : 85–90%.
  • N-Cyanoethylation :
    • Substrate : N-Methyl-2,5-dibromobenzenesulfonamide (1.0 equiv).
    • Reagent : Acrylonitrile (1.5 equiv) in THF with DBU (1,8-diazabicycloundec-7-ene) as a base.
    • Conditions : Room temperature, 12 hours.
    • Yield : 70–75%.

Mechanistic Insight :
DBU deprotonates the sulfonamide nitrogen, enabling Michael addition of acrylonitrile to form the 2-cyanoethyl group.

Optimization :

  • Excess acrylonitrile (2.0 equiv) improves yield to 82% but complicates purification.

One-Pot N-Alkylation

Simultaneous introduction of methyl and 2-cyanoethyl groups reduces step count.

Procedure :

  • Substrate : 2,5-Dibromobenzenesulfonamide (1.0 equiv).
  • Reagents : Methyl iodide (1.2 equiv) and acrylonitrile (1.5 equiv) in DMF with NaH (2.5 equiv).
  • Conditions : 0°C to room temperature, 24 hours.
  • Yield : 60–65%.

Limitations :

  • Competing over-alkylation reduces selectivity.
  • Requires careful temperature control to minimize side reactions.

Alternative Routes: Sulfonyl Chloride Intermediate

Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

Sulfonyl chlorides offer versatile intermediates for sulfonamide formation.

Procedure :

  • Substrate : 2,5-Dibromobenzenesulfonic acid (1.0 equiv).
  • Reagent : Phosphorus pentachloride (2.0 equiv) in refluxing toluene.
  • Conditions : 110°C for 3 hours.
  • Yield : 89–93%.

Amidation with N-Methyl-2-cyanoethylamine

Procedure :

  • Substrate : 2,5-Dibromobenzenesulfonyl chloride (1.0 equiv).
  • Reagent : N-Methyl-2-cyanoethylamine (1.5 equiv) in pyridine.
  • Conditions : 0°C for 2 hours, then room temperature for 6 hours.
  • Yield : 78–82%.

Advantages :

  • High purity (>95%) without chromatography.
  • Scalable to multi-gram quantities.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Elution with DCM:MeOH (95:5) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 2.4 Hz, 1H), 7.78 (dd, J = 8.8, 2.4 Hz, 1H), 7.62 (d, J = 8.8 Hz, 1H), 3.51 (t, J = 6.6 Hz, 2H), 3.02 (s, 3H), 2.85 (t, J = 6.6 Hz, 2H).
  • HRMS : m/z calculated for C₁₀H₁₀Br₂N₂O₂S [M+H]⁺: 407.88, found: 407.89.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Stepwise Alkylation 70–75 95 Moderate
One-Pot Alkylation 60–65 90 Low
Sulfonyl Chloride 78–82 99 High

The sulfonyl chloride route offers superior yield and purity, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Oxidation: Carboxylic acid derivatives with the methyl group oxidized.

Scientific Research Applications

2,5-Dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and cyano group play a crucial role in its reactivity and binding affinity. The compound may inhibit enzymatic activity by binding to the active site or interacting with key residues. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-N-(2-cyanoethyl)-N-(2-methoxyethyl)benzenesulfonamide: Similar structure with different substitution pattern and functional groups.

    2,5-Dibromo-N-(2-cyanoethyl)-N-isopropylbenzenesulfonamide: Similar structure with an isopropyl group instead of a methyl group.

Uniqueness

2,5-Dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide is unique due to its specific substitution pattern and combination of functional groups

Q & A

Q. How can researchers validate the compound’s biological activity against theoretical targets (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina) with sulfonamide-binding enzymes (e.g., carbonic anhydrase).
  • Validate via surface plasmon resonance (SPR) to measure binding kinetics. Use LC-MS/MS to track metabolite formation in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.